tert-Butyl 7-(aminomethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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Overview
Description
Tert-Butyl 7-(aminomethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(aminomethyl)-3-oxa-9-azaspiro[55]undecane-9-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, tert-Butyl 7-(aminomethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Its structural complexity allows for the creation of molecules with specific biological activities.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which tert-Butyl 7-(aminomethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways: The exact molecular targets and pathways involved will vary based on the context in which the compound is used. Research is ongoing to elucidate these mechanisms in detail.
Comparison with Similar Compounds
Tert-Butyl (aminomethyl)carbamate: Similar in structure but lacks the spirocyclic framework.
Indole derivatives: These compounds share functional groups but have different core structures.
Uniqueness: Tert-Butyl 7-(aminomethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to its spirocyclic structure, which provides distinct chemical and physical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
tert-butyl 11-(aminomethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-7-4-15(12(10-16)11-17)5-8-19-9-6-15/h12H,4-11,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKTUROOOWTUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCOCC2)C(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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